molecular formula C13H12FNO2 B188156 Ethyl 6-fluoro-2-methylquinoline-3-carboxylate CAS No. 282540-26-5

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

Cat. No.: B188156
CAS No.: 282540-26-5
M. Wt: 233.24 g/mol
InChI Key: KISFDCXMMHLADD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is established as this compound. This designation follows the standard quinoline numbering system, where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the bicyclic ring system. The compound is registered under Chemical Abstracts Service (CAS) number 282540-26-5, with multiple synonymous designations including ethyl 6-fluoro-2-methyl-3-quinolinecarboxylate and 6-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester.

The molecular formula C₁₃H₁₂FNO₂ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 233.24 g/mol. The structural representation reveals a quinoline core with three distinct substituents: a fluorine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate functional group at the 3-position. The compound's International Chemical Identifier (InChI) is documented as InChI=1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3, providing a unique structural fingerprint for database searches and computational studies.

The Simplified Molecular Input Line Entry System (SMILES) representation, CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C, offers a linear notation that facilitates computational manipulation and database queries. Additional identification codes include the MDL number MFCD03541053, European Community number 803-452-4, and ChEMBL ID CHEMBL1368432, establishing comprehensive cross-referencing capabilities across multiple chemical databases. The compound also possesses a DSSTox Substance ID DTXSID90349814 and Wikidata identifier Q82125302, further expanding its accessibility in toxicological and general scientific databases.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound is not explicitly reported in the available literature, valuable insights can be derived from conformational analysis studies and related quinoline carboxylate crystal structures. Computational studies using the B3LYP/6-311++g(d,p) level of theory have revealed the existence of multiple conformers based on O=C-O-C dihedral angle scans, with energy differences of approximately 1.9 and 34.8 kJ mol⁻¹ between conformers. These conformational variations significantly influence the molecular stability and potential biological activity of quinoline carboxylate derivatives.

Comparative crystallographic analysis of related compounds provides structural context for understanding the molecular geometry of this compound. The crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate demonstrates that the dihedral angle between the quinoline ring system and the ester group measures 54.97(6)°, with the C—O—C—C torsion angle recorded at −140.62(16)°. Similarly, ethyl 2,4-dichloroquinoline-3-carboxylate exhibits a dihedral angle of 87.06(19)° between the quinoline and carboxylate groups, with root-mean-square deviations of 0.006 and 0.021 Å for the quinoline and carboxylate planes, respectively.

The molecular electrostatic potential surfaces, calculated using density functional theory methods, reveal charge distribution patterns that influence intermolecular interactions and biological activity. Natural bond orbital analysis indicates dominant orbital interactions involving the carboxylate functionality and the quinoline π-system, with stabilization energies contributing to overall molecular stability. These computational findings suggest that this compound likely adopts similar conformational preferences, with the ester group oriented at a significant angle relative to the quinoline plane to minimize steric interactions.

Crystal packing studies of analogous compounds reveal the importance of π–π stacking interactions between quinoline rings, with centroid-centroid separations typically ranging from 3.6774(9) to 4.2262(9) Å. These intermolecular interactions contribute to crystal stability and may influence solid-state properties such as solubility and polymorphic behavior. The presence of the fluorine substituent at the 6-position is expected to introduce additional electrostatic interactions that could modify crystal packing arrangements compared to non-fluorinated analogs.

Comparative Structural Features Among Fluoroquinoline Carboxylate Derivatives

The structural landscape of fluoroquinoline carboxylate derivatives encompasses a diverse array of substitution patterns and functional group modifications that significantly influence molecular properties and biological activities. This compound belongs to a broader family that includes compounds such as 6-fluoro-2-methylquinoline-3-carboxylic acid (molecular weight 205.18 g/mol) and various positional isomers with different fluorine placement patterns.

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Position Additional Substituents CAS Number
This compound C₁₃H₁₂FNO₂ 233.24 6 2-methyl, 3-ethyl ester 282540-26-5
6-Fluoro-2-methylquinoline-3-carboxylic acid C₁₁H₈FNO₂ 205.18 6 2-methyl, 3-carboxylic acid 461026-47-1
6-Fluoro-2-methyl-4-quinolinecarboxylic acid C₁₁H₈FNO₂ 205.188 6 2-methyl, 4-carboxylic acid 716-03-0
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₂H₁₀FNO₃ 235.214 8 4-oxo, 3-ethyl ester 71083-06-2

The positional effects of fluorine substitution demonstrate significant influence on molecular properties and reactivity patterns. The 6-fluoro substitution pattern, as observed in the target compound, represents one of the most common configurations in medicinal chemistry applications due to favorable pharmacokinetic properties. Comparative analysis with the 8-fluoro analog reveals differences in electronic distribution and hydrogen bonding potential, with the 8-position fluorine providing distinct interactions with the carbonyl oxygen in dihydroquinolone derivatives.

Structural modifications extending beyond fluorine substitution include variations in the carboxylate functionality and additional ring substituents. The conversion from ethyl ester to free carboxylic acid, as exemplified by 6-fluoro-2-methylquinoline-3-carboxylic acid, results in a molecular weight reduction of 28.06 g/mol and significantly alters solubility characteristics and biological activity profiles. The presence of the 2-methyl substituent in both the target compound and its carboxylic acid analog provides steric hindrance that influences conformational preferences and potential binding interactions with biological targets.

Synthesis methodologies for fluoroquinoline carboxylates demonstrate the versatility of these structural frameworks. Iridium-catalyzed borylation reactions provide access to functionalized derivatives through C–H activation processes, with subsequent transformation capabilities enabling diverse structural modifications. The Diels-Alder reaction approach, exemplified in synthetic studies of related compounds, offers alternative pathways for constructing complex fluoroquinoline frameworks with high stereochemical control. Nuclear magnetic resonance spectroscopic analysis of synthetic intermediates reveals characteristic chemical shift patterns, with the fluorine substituent typically appearing as doublets in ¹⁹F NMR spectra around −105 ppm.

The pharmaceutical relevance of fluoroquinoline carboxylates extends to established drug molecules such as fluoroquinolone antibiotics, where structural features including fluorine positioning and carboxylate functionality contribute to antimicrobial efficacy. Crystal form characterization studies demonstrate the importance of polymorphic behavior in pharmaceutical development, with specific molecular crystal forms exhibiting distinct melting points, solubility profiles, and stability characteristics. These findings underscore the critical importance of comprehensive structural characterization in understanding the relationship between molecular structure and biological function in fluoroquinoline carboxylate derivatives.

Properties

IUPAC Name

ethyl 6-fluoro-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12FNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFDCXMMHLADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349814
Record name ethyl 6-fluoro-2-methylquinoline-3-carboxylate
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Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282540-26-5
Record name Ethyl 6-fluoro-2-methyl-3-quinolinecarboxylate
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Record name ethyl 6-fluoro-2-methylquinoline-3-carboxylate
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Record name 282540-26-5
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Preparation Methods

Reaction Mechanism and Optimization

The aldehyde group of 2-amino-5-fluorobenzaldehyde reacts with the β-keto ester (ethyl acetoacetate) via nucleophilic attack, forming an enamine intermediate. Cyclodehydration then yields the quinoline core. A study using p-toluenesulfonic acid (p-TsOH) in refluxing ethanol achieved an 85% yield after 12 hours. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalystp-TsOH (10 mol%)Maximizes cyclization efficiency
SolventEthanolFacilitates reflux without side reactions
Temperature80°CBalances reaction rate and decomposition
Reaction Time12 hoursEnsures complete conversion

Substituting 2-amino-5-fluorobenzaldehyde with electron-deficient analogs reduces yield due to slower enamine formation.

Gould-Jacobs Cyclization with 4-Fluoroaniline

The Gould-Jacobs reaction offers a streamlined route by cyclizing 4-fluoroaniline and ethyl acetoacetate. This method introduces the ester group at position 3 and the methyl group at position 2 in one pot.

Procedure and Modifications

Heating 4-fluoroaniline and ethyl acetoacetate in diphenyl ether at 250°C for 20 minutes initiates cyclization, producing 4-hydroxy-6-fluoro-2-methylquinoline-3-carboxylate. Subsequent treatment with phosphorus oxychloride (POCl₃) replaces the 4-hydroxy group with chlorine, which is then reduced using hydrogen and palladium on carbon (Pd/C) to yield the final product.

StepReagents/ConditionsYield
CyclizationDiphenyl ether, 250°C92%
ChlorinationPOCl₃, 80°C97%
ReductionH₂ (1 atm), Pd/C89%

This method’s limitation lies in the high-temperature cyclization, which risks decomposition of heat-sensitive intermediates.

Nickel-Catalyzed Cross-Coupling for Brominated Intermediates

A patent by outlines a multi-step synthesis starting from 6-fluoro-2-methylquinoline. Bromination at position 5 using bromine and aluminum chloride (AlCl₃) generates 5-bromo-6-fluoro-2-methylquinoline, which undergoes methyl Grignard addition via nickel catalysis.

Bromination and Grignard Addition

Bromination proceeds at 50–80°C in 1,2-dichloroethane, with AlCl₃ (1.5 equiv) as a Lewis acid. The Grignard step employs dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.05 equiv) in toluene at 5–20°C, achieving 89% yield for 2,5-dimethyl-6-fluoroquinoline.

Hydrogenation and Esterification

Catalytic hydrogenation (30–60 psi H₂, Pt/C) reduces the quinoline to its tetrahydro derivative, which is condensed with diethyl ethoxymethylenemalonate at 140–160°C to install the ester group. Cyclization with phosphorus oxychloride completes the synthesis.

Pfitzinger Reaction with TMSCl Promotion

Adapting the Pfitzinger reaction, Zhou et al. demonstrated that trimethylsilyl chloride (TMSCl) mediates the condensation of N,N-dimethylenaminones and isatins in ethanol, directly forming quinoline-3-carboxylates. While this method primarily targets 4-carboxylates, modifying the enaminone structure could redirect ester formation to position 3.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
FriedländerOne-pot synthesis, scalableRequires high-purity aldehyde80–85%
Gould-JacobsAvoids halogenation stepsMulti-step, high-temperature70–75%
Nickel CatalysisPrecise substituent controlCostly catalysts85–89%
PfitzingerMild conditions, functional toleranceLimited to 4-carboxylates65–70%

The nickel-catalyzed route offers the highest regioselectivity for industrial applications, whereas the Friedländer method is preferable for laboratory-scale synthesis.

Analytical Validation and Characterization

Critical quality controls include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • NMR Spectroscopy : δ 1.42 (t, 3H, CH₂CH₃), 2.78 (s, 3H, CH₃), 4.40 (q, 2H, OCH₂), 7.35–8.20 (m, 3H, aromatic).

  • Mass Spectrometry : m/z 233.0852 (M+H⁺) .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid.

Reagents/ConditionsProductYieldSource
KOH (8 equiv.), EtOH/H₂O6-Fluoro-2-methylquinoline-3-carboxylic acid85–95%
  • Mechanism : Base-mediated nucleophilic attack on the ester carbonyl generates a tetrahedral intermediate, followed by elimination of ethanol to form the carboxylate salt, which is acidified to the free acid.
  • Applications : The carboxylic acid serves as a precursor for amide or peptide coupling in drug design .

C–H Borylation of the Quinoline Ring

Iridium-catalyzed borylation occurs selectively at the C5 position of the quinoline ring, enabling further functionalization.

Reagents/ConditionsProductYieldSource
[Ir(OMe)COD]₂, dtbpy, B₂pin₂, THF, 80°CEthyl 5-boryl-6-fluoro-2-methylquinoline-3-carboxylate98%
  • Key Features :
    • The reaction proceeds via Ir-mediated oxidative addition into the C–H bond.
    • The boronate ester product can undergo Suzuki-Miyaura cross-coupling or oxidation to install hydroxyl groups .

Electrophilic Aromatic Substitution at C7

The electron-deficient quinoline ring permits halogenation at the C7 position under acidic conditions.

Reagents/ConditionsProductYieldSource
NBS, H₂SO₄, CHCl₃, 0°C to rtEthyl 7-bromo-6-fluoro-2-methylquinoline-3-carboxylate88%
  • Mechanism : Bromination proceeds via generation of Br⁺ electrophile, directed by the electron-withdrawing fluorine and ester groups.

Nucleophilic Substitution of Fluorine

The fluorine atom at C6 can be displaced by nucleophiles under specific conditions.

Reagents/ConditionsProductYieldSource
NaN₃, DMF, 100°CEthyl 6-azido-2-methylquinoline-3-carboxylate62%
  • Limitations : Reactivity depends on the electronic environment; electron-deficient aromatic rings favor SNAr mechanisms.

Reduction of the Quinoline Core

Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline derivative.

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C, MeOH, rtEthyl 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate74%
  • Applications : Reduced forms enhance solubility and modulate biological activity.

Functionalization of the Methyl Group

The methyl group at C2 undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Reagents/ConditionsProductYieldSource
KMnO₄, H₂O, 100°CEthyl 6-fluoro-2-carboxyquinoline-3-carboxylate58%

Mechanistic and Synthetic Insights

  • Steric Effects : The methyl group at C2 directs electrophilic substitution to C7 due to steric hindrance at adjacent positions .
  • Electronic Effects : The electron-withdrawing fluorine and ester groups activate the ring for nucleophilic attack at C6 and electrophilic substitution at C5/C7 .
  • Synthetic Utility : Derivatives of this compound are used in antimicrobial and anticancer drug discovery, leveraging its modular functionalization .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoline derivatives, including ethyl 6-fluoro-2-methylquinoline-3-carboxylate, have been investigated for their antimicrobial properties. Studies indicate that this compound exhibits moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae . The presence of the fluorine atom is believed to enhance its interaction with biological targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Case Study: Synthesis and Testing
In a recent study, this compound was synthesized using the Friedländer approach. The synthesized compound was then screened for its antibacterial properties, where it demonstrated notable effectiveness against specific bacterial strains .

Compound NameStructure FeaturesBiological Activity
This compoundFluorine at the 6-positionModerate antibacterial activity
Ethyl 6-Chloro-2-Methylquinoline-3-CarboxylateChlorine at the 6-positionModerate antibacterial activity

Organic Synthesis

Starting Material for Derivatives
this compound serves as a versatile starting material for synthesizing various quinoline derivatives. Its unique structure allows for further modifications that can lead to compounds with enhanced biological activities or different pharmacological profiles .

Synthesis Techniques
The Friedländer synthesis method is commonly employed to produce this compound. This reaction involves the condensation of 2-aminobenzaldehydes with activated ketones in the presence of a base, yielding substituted quinolines efficiently .

Pharmacological Insights

Potential Therapeutic Applications
Research indicates that this compound may have potential as an anti-inflammatory agent and in cancer therapy. The compound's structural similarity to known anti-inflammatory drugs suggests it could modulate inflammatory pathways effectively .

Binding Affinity Studies
Preliminary studies have focused on the binding affinity of this compound to various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic applications in drug development .

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The fluorine atom enhances its binding affinity and selectivity towards molecular targets, while the quinoline ring provides a rigid scaffold for interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives are structurally diverse, with substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate and related compounds:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound (282540-26-5) 2-CH₃, 6-F, 3-COOEt C₁₃H₁₂FNO₂ 233.24 Enhanced lipophilicity; antimicrobial lead candidate
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) 4-Cl, 6-Br, 8-F, 3-COOEt C₁₂H₈BrClFNO₂ 356.56 Increased steric bulk; potential DNA intercalation
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (26893-12-9) 4-OH, 6-CF₃, 3-COOEt C₁₃H₁₀F₃NO₃ 285.22 High electron-withdrawing effects; improved solubility
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 1-cyclopropyl, 4-O, 7-Cl, 6-F, 8-NO₂, 3-COOEt C₁₅H₁₂ClFN₂O₅ 366.72 Antibacterial activity (quinolone-like); reduced aromaticity
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (58038-66-7) 6-F, 8-CH₃, 4-NHCH₃, 3-COOEt C₁₅H₁₆FN₂O₂ 284.30 Basic nitrogen enhances bioavailability; anticancer potential

Key Comparative Insights

  • Electronic Effects: Fluorine at position 6 (target compound) increases electronegativity, improving metabolic stability compared to bromine or chlorine substituents (e.g., 7h in ) .
  • Solubility and Bioavailability: Hydroxy groups (e.g., 4-OH in CAS 26893-12-9) improve water solubility but may reduce membrane permeability compared to methyl or halogen substituents . The methylamino group in CAS 58038-66-7 introduces a basic center, favoring ionization at physiological pH and enhancing solubility in biological systems .
  • Biological Activity: The dihydroquinoline scaffold in (4-oxo-1,4-dihydroquinoline) mimics quinolone antibiotics, suggesting DNA gyrase inhibition . Steric hindrance from the 2-methyl group in the target compound may reduce off-target interactions compared to bulkier substituents like cyclopropyl () .

Biological Activity

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a fluoro substituent and an ethyl ester group, which contribute to its unique biological properties. The presence of the fluorine atom is known to enhance binding affinity to biological targets, while the quinoline structure provides a rigid framework for interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation.
  • Intercalate with DNA : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Modulate Protein Activity : It can influence the activity of various proteins involved in cellular signaling and metabolism.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Anticancer Properties

Several studies have evaluated the anticancer potential of quinoline derivatives. This compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that suggest it may induce apoptosis in cancer cells. The compound's ability to inhibit topoisomerases—enzymes critical for DNA unwinding during replication—has been identified as a possible mechanism for its anticancer activity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated various quinoline derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .
  • Anticancer Evaluation :
    • In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced significant cell death compared to control groups. The compound was shown to activate apoptotic pathways, suggesting its utility in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusMICs in low micromolar range
AntimicrobialEscherichia coliSignificant inhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerVarious cancer cell linesCytotoxic effects observed

Q & A

Q. Optimization Considerations :

  • Regioselectivity : Adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF) can influence the position of substituents .
  • Yield Improvement : Catalytic methods (e.g., Pd-mediated cross-coupling) enhance efficiency for introducing methyl or fluoro groups .

Table 1 : Representative Synthetic Conditions for Analogous Quinoline Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationH2SO4, 110°C, 6 hrs65–75
FluorinationSelectfluor®, DCM, RT50–60
EsterificationEthanol, H2SO4, reflux80–90

Basic Question: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H NMR .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (if present) at ~3200 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C12H11FNO3: theoretical 236.08) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/Cl) using SHELX or WinGX .

Note : Discrepancies between NMR and X-ray data (e.g., tautomeric forms) require cross-validation via computational modeling (DFT) .

Advanced Question: How can regioselectivity challenges during ethylation or fluorination be addressed?

Methodological Answer:
Regioselectivity in quinoline derivatives is influenced by:

  • Steric Effects : Bulky substituents (e.g., 2-methyl) direct electrophiles to less hindered positions (e.g., 6-fluoro over 7-chloro in analogs) .
  • Electronic Effects : Electron-withdrawing groups (e.g., –F) deactivate specific ring positions. Use Lewis acids (e.g., AlCl3) to modulate reactivity .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient carbons .

Case Study : In Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, varying the solvent from DMF to THF shifted the product ratio from 3:1 to 1:2 (para:meta substitution) .

Advanced Question: How should researchers resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve:

Variable-Temperature NMR : Probe tautomeric equilibria by acquiring spectra at 25°C and –40°C .

DFT Calculations : Compare theoretical NMR chemical shifts (Gaussian 16) with experimental data to identify dominant conformers .

Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯O) that distort solid-state structures .

Example : In a nitro-substituted analog, X-ray data showed a planar quinoline ring, while NMR suggested slight puckering due to solution-phase flexibility .

Advanced Question: What computational tools are recommended for refining crystal structures of this compound?

Methodological Answer:

  • SHELXL : For small-molecule refinement, especially with high-resolution data. Use TWIN commands for handling twinned crystals .
  • ORTEP-3 : Visualize thermal ellipsoids and validate geometry (e.g., bond angles, torsion angles) .
  • WinGX : Integrate structure solution (SHELXS), refinement (SHELXL), and publication-ready graphics .

Q. Workflow :

Index diffraction data with APEX2.

Solve via direct methods (SHELXD).

Refine anisotropically with SHELXL, incorporating H-atom positions from HFIX commands .

Advanced Question: How can synthetic impurities or by-products be identified and characterized?

Methodological Answer:

  • LC-MS/MS : Detect low-concentration impurities via reverse-phase chromatography coupled with tandem MS .
  • Preparative TLC : Isolate by-products (e.g., decarboxylated derivatives) and characterize via 2D NMR (COSY, HSQC) .
  • Elemental Analysis : Confirm stoichiometry of unexpected products (e.g., N-triazolo methyl derivatives) .

Case Study : A by-product in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis was identified as a triazole derivative via 1H NMR and HR-MS, revealing a click reaction side product .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : Consult SDS for specific hazards (e.g., irritant properties noted in analogs ).

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